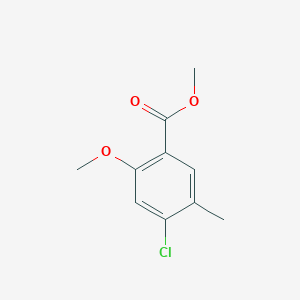
3-(Thiophen-2-yl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thiophen-2-yl)picolinic acid, also known as 3-TPA, is an organic compound with a molecular formula of C7H6NO2S. It is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. 3-TPA is a white crystalline solid that is soluble in organic solvents. It has a melting point of 118-120 °C and a molecular weight of 168.2 g/mol.
Mecanismo De Acción
The mechanism of action of 3-(Thiophen-2-yl)picolinic acid, 95% is not well understood. However, it is believed to act as a catalyst in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is thought to facilitate the reaction of thiophenol and picolinic acid by acting as a nucleophile, forming a covalent bond with the thiophenol and picolinic acid molecules. This covalent bond then facilitates the dehydration of the intermediate to form 3-(Thiophen-2-yl)picolinic acid, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Thiophen-2-yl)picolinic acid, 95% are not well understood. However, it is believed to have a wide range of applications in scientific research, such as in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also thought to have potential applications in the synthesis of polymers and in the preparation of polymeric materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Thiophen-2-yl)picolinic acid, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to obtain. It is also highly soluble in organic solvents, making it easy to work with. Additionally, it is a stable compound and does not require special storage conditions. However, 3-(Thiophen-2-yl)picolinic acid, 95% does have some limitations for lab experiments. It is highly reactive and can be dangerous to work with if not handled properly. Additionally, it is not very soluble in water, making it difficult to work with in aqueous solutions.
Direcciones Futuras
There are a variety of potential future directions for 3-(Thiophen-2-yl)picolinic acid, 95% research. One potential direction is to further investigate its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, further research could be conducted to explore its potential as a catalyst in the synthesis of polymers and in the preparation of polymeric materials. Another potential direction is to investigate the mechanism of action of 3-(Thiophen-2-yl)picolinic acid, 95% and to explore its potential biochemical and physiological effects. Finally, further research could be conducted to explore the potential advantages and limitations of 3-(Thiophen-2-yl)picolinic acid, 95% for lab experiments.
Métodos De Síntesis
3-(Thiophen-2-yl)picolinic acid, 95% can be synthesized through a variety of methods. The most common method is the reaction of thiophenol and picolinic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction proceeds in two steps: first, the formation of the thiophenol picolinate intermediate, and then the dehydration of the intermediate to form 3-(Thiophen-2-yl)picolinic acid, 95%. The reaction is typically carried out in an aqueous solution at a temperature of around 100 °C.
Aplicaciones Científicas De Investigación
3-(Thiophen-2-yl)picolinic acid, 95% has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers, as well as in the preparation of polymeric materials. Furthermore, 3-(Thiophen-2-yl)picolinic acid, 95% has been used in the synthesis of chiral compounds and as a reagent in the preparation of certain amino acids.
Propiedades
IUPAC Name |
3-thiophen-2-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-7(3-1-5-11-9)8-4-2-6-14-8/h1-6H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFWSUOFPRQFMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-YL)picolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide](/img/structure/B6326032.png)











